2-Hydroxy-3-(tritylthio)propanoic acid

Description

BenchChem offers high-quality 2-Hydroxy-3-(tritylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(tritylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

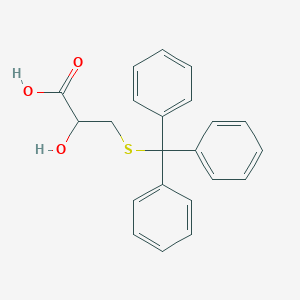

Structure

3D Structure

Properties

Molecular Formula |

C22H20O3S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-hydroxy-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C22H20O3S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25) |

InChI Key |

QFDZZZLJDKSWSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Tritylthio Propanoic Acid and Its Stereoisomers

Strategies for Carbon-Sulfur Bond Formation and Hydroxyl Group Installation/Retention

The assembly of the 2-hydroxy-3-(tritylthio)propanoic acid backbone hinges on the effective formation of the carbon-sulfur bond and the introduction or retention of the C2-hydroxyl group. These steps are often intertwined and require judicious selection of reagents and reaction conditions.

Preparation of Hydroxy-(tritylsulfanyl)-propionic Acid as a Key Step

A primary route to 2-hydroxy-3-(tritylthio)propanoic acid involves the initial synthesis of a propanoic acid scaffold bearing the tritylthio group, followed by the introduction of the hydroxyl functionality. One common precursor is 3-(tritylthio)propanoic acid. cymitquimica.comtcichemicals.comsigmaaldrich.comclearsynth.comsigmaaldrich.comtcichemicals.comsigmaaldrich.combldpharm.compeptide.com The introduction of a hydroxyl group at the C2 position can be achieved through α-hydroxylation of the corresponding carboxylic acid or its derivatives.

Alternatively, a more direct approach starts from a three-carbon synthon already containing a hydroxyl group or a precursor. For instance, the reaction of triphenylmethyl mercaptan (trityl thiol) with a suitable 3-carbon electrophile containing a hydroxyl or protected hydroxyl group and a leaving group at the C3 position can establish the C-S bond.

A plausible synthetic sequence could involve the nucleophilic opening of an epoxide, such as glycidic acid or its ester, with trityl thiol. This reaction would directly install both the hydroxyl group at C2 and the tritylthio group at C3. The regioselectivity of the epoxide opening would be crucial and is typically favored at the less hindered carbon, which, in the case of glycidic acid derivatives, would lead to the desired 3-thio substituted product.

Utilization of the Trityl Protecting Group in Synthetic Pathways

The trityl (triphenylmethyl, Trt) group plays a pivotal role in the synthesis of 2-hydroxy-3-(tritylthio)propanoic acid. mdpi.com It serves as a robust protecting group for the thiol functionality of 3-mercaptopropanoic acid derivatives. cymitquimica.com The bulky nature of the trityl group provides steric hindrance, preventing the otherwise reactive thiol from undergoing undesired side reactions such as oxidation to disulfides or acting as a nucleophile in other reaction steps. cymitquimica.com

The trityl group is typically introduced by reacting the free thiol with trityl chloride in the presence of a base. Its stability under a range of reaction conditions allows for subsequent manipulations of other functional groups within the molecule. ru.nl Importantly, the trityl group can be removed under acidic conditions, often using trifluoroacetic acid (TFA) with a scavenger like triethylsilane (Et3SiH) to trap the liberated trityl cation, to reveal the free thiol when desired. mdpi.com This orthogonality makes it a valuable tool in multi-step syntheses. ru.nl

Stereoselective Synthesis of Enantiopure 2-Hydroxy-3-(tritylthio)propanoic Acid

Achieving stereocontrol at the C2 chiral center is paramount for the synthesis of enantiomerically pure (R)- or (S)-2-hydroxy-3-(tritylthio)propanoic acid. Several strategies can be employed, including chiral pool synthesis, asymmetric methodologies, and resolution techniques.

Chiral Pool Approaches and Derivatization Strategies

The chiral pool provides a convenient source of enantiomerically pure starting materials. researchgate.net For the synthesis of 2-hydroxy-3-(tritylthio)propanoic acid, readily available chiral 3-carbon building blocks such as (S)- or (R)-lactic acid, (S)- or (R)-cysteine, or (S)- or (R)-serine can be utilized.

Starting from (S)-lactic acid, for example, the hydroxyl group could be protected, and the carboxylic acid converted to a suitable derivative for subsequent nucleophilic substitution at the C3 position. However, a more direct approach would involve the conversion of the C3-hydroxyl group of a serine derivative into a good leaving group, followed by substitution with tritylthiolate.

| Starting Material | Key Transformation | Target Enantiomer |

| (R)-Cysteine | Diazotization of the amino group to a hydroxyl group, followed by S-tritylation. | (R)-2-Hydroxy-3-(tritylthio)propanoic acid |

| (S)-Serine | Conversion of the hydroxyl group to a leaving group, substitution with tritylthiolate, and retention of stereochemistry. | (S)-2-Hydroxy-3-(tritylthio)propanoic acid |

| (R)-Glycidic acid | Regioselective opening with tritylthiolate. | (R)-2-Hydroxy-3-(tritylthio)propanoic acid |

Asymmetric Synthetic Methodologies for Defined C2 Configuration

Asymmetric synthesis offers a powerful alternative to chiral pool approaches, allowing for the creation of the desired stereocenter with high enantioselectivity. elsevierpure.com One such method is the asymmetric aldol (B89426) reaction. nih.gov A chiral auxiliary-bearing acetate (B1210297) enolate can be reacted with a sulfur-containing aldehyde, such as 3-(tritylthio)propanal, to generate the desired 2-hydroxy-3-thiopropanoate skeleton with a specific stereochemistry at the C2 position. Subsequent removal of the chiral auxiliary would yield the enantiopure acid.

Another approach involves the asymmetric dihydroxylation or epoxidation of a 3-(tritylthio)propenoic acid derivative, followed by regioselective reduction of the resulting diol or opening of the epoxide. The Sharpless asymmetric dihydroxylation, for instance, could be employed to introduce the two hydroxyl groups with a defined stereochemistry, which could then be further manipulated to yield the target compound.

| Asymmetric Reaction | Key Reagents | Stereochemical Outcome |

| Asymmetric Aldol Addition | Chiral auxiliary (e.g., Evans oxazolidinone), 3-(tritylthio)propanal | Diastereoselective formation of the C2-hydroxyl and C3-thioether stereocenters. |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β on a 3-(tritylthio)propenoate | Enantioselective formation of a diol precursor. |

| Asymmetric Epoxidation | Chiral catalyst (e.g., Jacobsen's catalyst) on a 3-(tritylthio)propenoate | Enantioselective formation of an epoxide precursor. |

Enantiomeric Resolution Techniques

When a racemic mixture of 2-hydroxy-3-(tritylthio)propanoic acid is synthesized, enantiomeric resolution can be employed to separate the two enantiomers. google.com This classical method often involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine such as brucine, strychnine, or a synthetic chiral amine.

The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomers are separated, the chiral auxiliary can be removed by treatment with acid to afford the individual enantiomers of 2-hydroxy-3-(tritylthio)propanoic acid. Enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, also presents a viable and often highly efficient method for obtaining enantiopure products.

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 3 Tritylthio Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation, which are fundamental for integrating this molecule into larger structures. Deprotection strategies are subsequently employed to regenerate the free carboxyl group when needed.

The carboxylic acid of 2-Hydroxy-3-(tritylthio)propanoic acid can be converted to its corresponding ester to protect the carboxyl group or to modify the molecule's solubility and reactivity. Standard esterification procedures can be employed. For instance, reactions with alcohols under acidic catalysis or using coupling agents can yield the desired ester. While direct examples for 2-Hydroxy-3-(tritylthio)propanoic acid are not prevalent in the reviewed literature, analogous transformations on similar structures are well-documented. For example, the esterification of propanoic acid derivatives can be achieved using an alcohol in the presence of a catalytic amount of acid. nih.gov In more complex syntheses, such as those involving sensitive functional groups, milder methods are preferred. For instance, the synthesis of a methyl ester from a similar propionyl-benzoic acid was achieved using propionyl chloride and methyl salicylate. chemicalbook.com

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple and common method, but harsh conditions may not be suitable for complex molecules. |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Room Temperature | Milder conditions, suitable for sensitive substrates. peptide.com |

| From Acid Chlorides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Two-step process, often performed at low to room temperature. | Highly reactive intermediate. |

The formation of an amide bond is a critical transformation, particularly for applications in peptide synthesis. The carboxylic acid of 2-Hydroxy-3-(tritylthio)propanoic acid or its analogs, such as S-trityl-3-mercaptopropionic acid, can be coupled with an amino group using standard peptide coupling reagents. bachem.com This process involves the activation of the carboxyl group to facilitate nucleophilic attack by the amine. bachem.com

Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient for this purpose. peptide.com In a typical procedure, the carboxylic acid is treated with TBTU and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a reactive OBt ester intermediate. This intermediate then readily reacts with the N-terminal amino group of a peptide to form the desired amide bond with minimal racemization. peptide.combachem.com Other phosphonium (B103445) and aminium salt-based reagents, including HBTU, HATU, and PyBOP, are also widely used and offer high coupling rates and efficiencies. bachem.comsigmaaldrich.com For example, in a documented synthesis, S-trityl-3-mercaptopropionic acid was successfully coupled using HATU and iPr2EtN. rsc.org Similarly, HBTU was used as a coupling agent to attach a related hydroxy acid derivative to the N-terminal amino group of a peptide. nih.gov

| Reagent | Activator Type | Base | Key Characteristics |

|---|---|---|---|

| TBTU/HBTU | Aminium Salt | DIPEA, NMM | Efficient and widely used for standard couplings; generates OBt active esters. peptide.comsigmaaldrich.com |

| HATU | Aminium Salt | DIPEA, NMM | Highly reactive, based on HOAt; excellent for hindered couplings. bachem.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | DIPEA, NMM | Effective coupling properties; does not cause guanidinylation side reactions. bachem.comsigmaaldrich.com |

When the carboxylic acid has been protected as an ester, its removal is necessary to either complete the synthesis or to allow for further reactions at that site. Saponification, or base-mediated hydrolysis, is a common method for cleaving methyl or ethyl esters. This involves treating the ester with an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). nih.gov For instance, in a synthesis involving a silyl-protected hydroxyphenyl propanoic acid derivative, the final deprotection of the oxazolidinone auxiliary to yield the carboxylic acid was achieved using lithium hydroxide and hydrogen peroxide in a THF/water mixture. nih.gov The choice of base and reaction conditions is critical to avoid side reactions, especially given the presence of other functional groups. The stability of the tritylthio group under basic conditions makes saponification a viable strategy for deprotecting esters of 2-Hydroxy-3-(tritylthio)propanoic acid. tcichemicals.comnih.gov

Chemistry of the Tritylthio Protecting Group

The S-trityl (triphenylmethyl) group is a widely used protecting group for the thiol functional group in cysteine or related molecules during peptide synthesis. peptide.com Its utility stems from its specific stability profile and the methods available for its selective removal.

The trityl group is characterized by its significant stability under a range of chemical conditions, which is a crucial property for a protecting group in multi-step synthesis. tcichemicals.com

Resistance to Basic Hydrolysis : The trityl group is notably stable under basic conditions. tcichemicals.comnih.gov This allows for reactions such as the saponification of esters to be carried out without cleaving the S-trityl bond.

Acid Lability : Conversely, the trityl group is labile to acid. total-synthesis.com The C-S bond can be cleaved under acidic conditions, which forms the basis for its removal. The stability of the resulting trityl cation is a key factor in its lability. total-synthesis.com The rate of cleavage can be modulated by substituents on the phenyl rings; electron-donating groups like methoxy (B1213986) increase acid lability. total-synthesis.com

Other Conditions : The trityl group is generally stable against oxidizing and reducing agents, as well as many nucleophiles. tcichemicals.com However, it is sensitive to strong acids and certain oxidative conditions, such as treatment with iodine, which can be used for its removal with simultaneous disulfide bond formation. peptide.com

The removal of the S-trityl group is most commonly achieved through acid-mediated cleavage. peptide.com A standard method involves the use of trifluoroacetic acid (TFA). peptide.comnih.gov The cleavage reaction is an equilibrium process, and to drive it to completion, "scavengers" are added to trap the released trityl cation. researchgate.netsigmaaldrich.com

Common scavengers include silanes like triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS). rsc.orgresearchgate.net These reagents donate a hydride to the trityl cation, forming triphenylmethane (B1682552) and preventing the cation from reattaching to the thiol or reacting with other nucleophilic residues in the molecule (such as tryptophan). researchgate.netresearchgate.net

The concentration of TFA can be adjusted to achieve selective deprotection. While high concentrations of TFA (e.g., 95%) are used for final deprotection in solid-phase peptide synthesis (SPPS), lower concentrations (e.g., 1-10% TFA in dichloromethane (B109758) (DCM)) can also be effective, sometimes allowing for selective removal of other acid-labile groups while leaving the S-trityl group intact, or vice-versa depending on the specific trityl derivative. researchgate.netsigmaaldrich.com For example, a cocktail of TFA/TIPS/H₂O (95/2.5/2.5) was used for a rapid 2-minute deprotection of an S-trityl group. rsc.org The inclusion of scavengers is crucial to prevent side reactions caused by the reactive trityl carbocation. researchgate.net

| Reagent Cocktail | Conditions | Purpose | Reference |

|---|---|---|---|

| TFA / H₂O / TES / EDT (90:5:2.5:2.5) | Room temp, 2h | Standard final cleavage and deprotection in SPPS. | researchgate.net |

| TFA / DCM / TES (10:87.5:2.5) | Room temp, 30 min | Milder conditions for deprotection. | researchgate.net |

| TFA / TIPS / H₂O (95:2.5:2.5) | Room temp, 2 min | Rapid deprotection. | rsc.org |

| Iodine in DCM | Room temp, 5 min | Deprotection with simultaneous disulfide bond formation. | peptide.com |

Influence of Trityl Group on Purification Strategies

The purification of 2-Hydroxy-3-(tritylthio)propanoic acid is significantly influenced by the presence of the bulky and lipophilic triphenylmethyl (trityl) group. This substituent imparts unique solubility and chromatographic characteristics that can be leveraged for effective separation. The trityl group generally increases the compound's solubility in organic solvents, a property that is beneficial for various purification techniques. nih.gov

In the context of chromatography, the large, non-polar nature of the trityl group makes it a dominant factor in the molecule's interaction with stationary phases. This is particularly relevant in reversed-phase high-performance liquid chromatography (RP-HPLC), a common technique for the purification of trityl-containing compounds. echemi.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic trityl group leads to strong retention on the column, allowing for excellent separation from less lipophilic impurities. This strategy, often referred to as "trityl-on" purification, is widely employed in contexts such as oligonucleotide synthesis to separate the desired trityl-bearing product from non-tritylated failure sequences. echemi.com

Conversely, in normal-phase chromatography, which utilizes a polar stationary phase (like silica (B1680970) gel) and a less polar mobile phase, the opposite effect would be observed. The non-polar trityl group would decrease the molecule's affinity for the polar stationary phase, leading to faster elution. However, the presence of the polar hydroxyl and carboxylic acid groups complicates this behavior. The carboxylic acid functionality, in particular, can lead to strong, sometimes irreversible, binding to silica gel, causing significant peak tailing during chromatography. To mitigate this, a common strategy is to add a small amount of a modifying agent to the eluent, such as acetic acid, to suppress the ionization of the carboxylic acid group.

The purification of compounds bearing both acidic and other functional groups can be challenging on silica gel. total-synthesis.com Therefore, for 2-Hydroxy-3-(tritylthio)propanoic acid, RP-HPLC is often the more effective purification strategy, primarily due to the predictable and strong retention imparted by the trityl group.

Below is an interactive data table illustrating the hypothetical influence of the trityl group on the chromatographic behavior of 2-Hydroxy-3-mercaptopropanoic acid.

| Compound | Chromatographic Technique | Stationary Phase | Mobile Phase | Expected Retention Time |

| 2-Hydroxy-3-mercaptopropanoic acid | Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water | Low |

| 2-Hydroxy-3-(tritylthio)propanoic acid | Reversed-Phase HPLC | C18 | Acetonitrile/Water | High |

| 2-Hydroxy-3-mercaptopropanoic acid | Normal-Phase TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane (B92381) | High (streaking likely) |

| 2-Hydroxy-3-(tritylthio)propanoic acid | Normal-Phase TLC | Silica Gel | Ethyl Acetate/Hexane | Moderate to Low |

Note: This table is illustrative and actual retention times would depend on specific experimental conditions.

Transformations at the Hydroxyl Group

The secondary hydroxyl group at the C2 position of 2-Hydroxy-3-(tritylthio)propanoic acid is a key site for further chemical modification. Standard transformations for hydroxyl groups, such as esterification and etherification, can be employed to introduce a variety of functional groups, potentially altering the molecule's biological activity or physicochemical properties. The trityl group, being sterically bulky, can influence the reactivity of the adjacent hydroxyl group.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). This reaction is typically catalyzed by an acid or a coupling agent. The steric hindrance from the neighboring trityl group might necessitate the use of more reactive acylating agents or longer reaction times to achieve high conversion.

Etherification: Formation of an ether linkage at the hydroxyl position can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions would need to be carefully selected to avoid side reactions involving the carboxylic acid moiety. The bulky nature of the trityl group could again play a role in the feasibility and efficiency of this transformation.

The following table summarizes potential transformations at the hydroxyl group of 2-Hydroxy-3-(tritylthio)propanoic acid, along with key considerations.

| Transformation | Reagents and Conditions | Potential Challenges and Considerations |

| Esterification | Acyl chloride, pyridine; Carboxylic acid, DCC/DMAP | Steric hindrance from the trityl group may slow the reaction. The carboxylic acid group of the starting material may require protection or specific reaction conditions to avoid self-reaction. |

| Etherification | NaH, then an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) | Strong basic conditions could lead to deprotonation of the carboxylic acid. The bulky trityl group may hinder the approach of the electrophile. |

| Oxidation | Mild oxidizing agents (e.g., Swern, Dess-Martin) | Oxidation would yield an α-keto acid. Compatibility of the oxidizing agent with the thioether and trityl groups must be considered. |

Note: This table presents plausible transformations based on general organic chemistry principles. Specific experimental validation for 2-Hydroxy-3-(tritylthio)propanoic acid is not available in the searched literature.

Structural Modifications, Derivatives, and Analogues in Research

Stereoisomeric Variants: (R)- and (S)-Forms of 2-Hydroxy-3-(tritylthio)propanoic Acid

The presence of a chiral carbon at the C-2 position means that 2-Hydroxy-3-(tritylthio)propanoic acid exists as two distinct stereoisomers: the (R)- and (S)-enantiomers. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions in chiral environments. Chemical suppliers list (S)-2-hydroxy-3-(tritylthio)propanoic acid with CAS number 2323574-78-1 and also list the (R)-form, confirming their availability as separate chemical entities chemscene.comaccelachem.com.

While detailed comparative studies on the specific applications of the (R) and (S) forms of 2-Hydroxy-3-(tritylthio)propanoic acid are not widely available in the scientific literature, the synthesis of chiral hydroxy acids is a well-established field. Methods for preparing specific stereoisomers often involve either stereoselective synthesis, which creates a desired isomer directly, or the resolution of a racemic mixture. For instance, research on other chiral molecules, such as 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, has utilized microbiological processes involving enzymes with stereospecific amidohydrolase activity to prepare specific (S)- or (R)-enantiomers from a racemic amide precursor rsc.org. Such enzymatic or stereoselective chemical strategies could plausibly be applied to produce enantiomerically pure forms of 2-Hydroxy-3-(tritylthio)propanoic acid for specialized research applications.

Analogues with Related Carbon Skeletons and Tritylthio Moieties

Analogues of 2-Hydroxy-3-(tritylthio)propanoic acid, where the hydroxyl group is either absent or replaced by another functional group, serve as important tools in synthetic and medicinal chemistry.

3-(Tritylthio)propanoic acid, also known as S-Trityl-3-mercaptopropionic acid, is a closely related analogue that lacks the C-2 hydroxyl group. This compound is a versatile building block and intermediate in organic synthesis. uoa.gr The trityl (Trt) group serves as a bulky, acid-labile protecting group for the thiol functionality, preventing its unwanted oxidation or reaction during multi-step syntheses. uoa.grresearchgate.net This feature is particularly valuable in solid-phase peptide synthesis (SPPS), where the compound is used to introduce a protected mercaptopropionyl group. lktlabs.com

The bifunctional nature of 3-(Tritylthio)propanoic acid, possessing both a protected thiol and a carboxylic acid, makes it an effective linker. The carboxylic acid can be activated and coupled to amine groups to form stable amide bonds, while the trityl-protected thiol remains available for later deprotection and subsequent reaction, such as forming disulfide bonds or conjugating to other molecules. uoa.gr It is widely used as a raw material and intermediate for producing pharmaceuticals and agrochemicals. uoa.grmedchemexpress.com

Replacing the hydroxyl group at the C-2 position with an amino group yields 2-Amino-3-(tritylthio)propanoic acid, a compound more commonly known as S-trityl-cysteine. researchgate.net This amino acid derivative is a cornerstone in peptide chemistry. researchgate.net The trityl group protects the cysteine's reactive thiol side chain, allowing the amino acid to be incorporated into a growing peptide chain without side reactions. uoa.grresearchgate.net The S-trityl group can be selectively removed under specific conditions, such as with heavy metal salts or acid, to liberate the free thiol for forming disulfide bridges, which are critical for the structure and function of many peptides and proteins. researchgate.net

Beyond its role in peptide synthesis, S-trityl-L-cysteine (STLC) has been identified as a potent and selective allosteric inhibitor of the mitotic kinesin Eg5, a protein essential for the formation of the bipolar spindle during cell division. nih.govnih.gov This inhibitory activity gives STLC significant antitumor properties, and it has been investigated as a potential chemotherapeutic agent in various cancer models, including neuroblastoma and leukemia. nih.govresearchgate.net

The corresponding 2-azido analogue, 2-Azido-3-(tritylthio)propanoic acid, is less documented in the literature. However, azido-functionalized building blocks are of great interest in bioconjugation. The azide (B81097) group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. This reaction allows for the efficient and specific covalent linking of molecules containing an azide to molecules containing an alkyne. A building block like 2-Azido-3-(tritylthio)propanoic acid could theoretically be used to install both a protected thiol and a bio-orthogonal azide handle into a larger molecule for subsequent conjugation strategies.

Conjugation Strategies and Macrocyclization Applications

The functional groups on 2-Hydroxy-3-(tritylthio)propanoic acid and its analogues are ideal for conjugation to other molecules, including peptides, and for incorporation into larger macromolecular structures.

The development of new therapeutics often involves conjugating bioactive molecules to enhance their properties. Recent research has focused on creating derivatives of 18-glycyrrhetinic acid (GA), a natural triterpenoid (B12794562) with known anticancer activity. In one study, new GA-peptide ester analogues were synthesized and evaluated for cytotoxic activity. One of the synthesized compounds was a derivative of (S)-2-hydroxy-3-(tritylthio)propanoate, demonstrating the direct use of this chiral building block in creating complex conjugates with potential therapeutic value. This strategy leverages the functionalities of the hydroxy acid to link it to the GA backbone, creating a novel chemical entity for biological assessment.

The unique structure of tritylthio-containing propanoic acids makes them suitable for the synthesis of advanced materials like hydrogels and dendrimers. Dendrimers are highly branched, three-dimensional polymers with well-defined structures. A patent has described the synthesis of a lysine-based peptide dendron where activated PFP-3-(tritylthio)propionic acid was coupled to the dendron's terminal amine groups. accelachem.com After removing the trityl protecting groups, the resulting dendron, possessing multiple terminal thiols, was used to form a thioester-linked hydrogel. accelachem.com This demonstrates the role of the tritylthio propanoic acid moiety as a critical building block for creating precisely structured, covalently crosslinked hydrogel networks. accelachem.com

Separately, research has shown that encapsulating a trityl radical core within a PAMAM dendrimer enhances the radical's stability and solubility. researchgate.net While this work does not use the propanoic acid derivative directly, it highlights the utility of the trityl group in the context of dendritic architectures, where it can be stabilized and its properties modulated for applications such as pH or oxygen sensing probes. researchgate.net

Compound Information Tables

Table 1: Core Compound and Stereoisomers This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (S)-2-Hydroxy-3-(tritylthio)propanoic acid | 2323574-78-1 | C₂₂H₂₀O₃S |

Table 2: Key Analogues and Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Common Synonym(s) | CAS Number | Molecular Formula |

|---|---|---|---|

| 3-(Tritylthio)propanoic acid | S-Trityl-3-mercaptopropionic acid; Mpa(Trt)-OH | 27144-18-9 | C₂₂H₂₀O₂S |

| (S)-2-Amino-3-(tritylthio)propanoic acid | S-Trityl-L-cysteine; STLC | 32644-15-8 | C₂₂H₂₁NO₂S |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block for Complex Molecular Architectures

The stereochemistry and versatile functional groups of 2-Hydroxy-3-(tritylthio)propanoic acid make it an attractive starting material for the synthesis of elaborate molecular structures.

While direct literature specifically detailing the use of 2-Hydroxy-3-(tritylthio)propanoic acid for the construction of chiral organic scaffolds is not abundant, its inherent chirality and multiple functional groups suggest its potential as a valuable chiral building block. Chiral building blocks are fundamental in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science. The presence of both a hydroxyl and a carboxylic acid group allows for various chemical transformations, such as esterification, amidation, and etherification, to build larger, complex chiral molecules. The trityl-protected thiol group can be deprotected to reveal a reactive thiol, which can participate in forming carbon-sulfur bonds, a common linkage in many biologically active molecules and chiral ligands. The general principle involves using readily available chiral molecules to impart stereochemical control in a synthetic sequence.

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex natural products. nih.govresearchgate.net Thioethers are a common motif in a variety of natural products, and building blocks containing a protected thiol are essential for their synthesis. While the direct synthesis of sporothioether derivatives from 2-Hydroxy-3-(tritylthio)propanoic acid is not explicitly documented in readily available literature, the compound’s structure lends itself to such applications. The synthesis of biomimetic thioesters is a key step in studying the biosynthesis of complex molecules like polyketides. researchgate.net The trityl group is a widely used protecting group for thiols in peptide and organic synthesis due to its stability and selective removal under acidic conditions. researchgate.netru.nl This allows the reactive thiol to be unmasked at a specific stage of a multi-step synthesis, a common strategy in the total synthesis of natural products. The hydroxy acid moiety can be used to form ester or amide linkages, building the carbon skeleton of the target molecule, while the thiol is reserved for a later-stage introduction of the sulfur atom.

Role in Polymer Chemistry and Functional Materials Design

The functional groups on 2-Hydroxy-3-(tritylthio)propanoic acid provide handles for its incorporation into polymeric structures, leading to materials with tailored properties.

Polylactic acid (PLA) is a biodegradable and biocompatible polyester (B1180765) with numerous applications. technion.ac.il Functionalization of PLA is an active area of research to enhance its properties and expand its utility, for instance in drug delivery. symbiosisonlinepublishing.com One common method for PLA synthesis is the ring-opening polymerization (ROP) of lactide, which is often initiated by an alcohol. nih.govnih.govresearchgate.netacs.orgrsc.org

The hydroxyl group of 2-Hydroxy-3-(tritylthio)propanoic acid makes it a suitable initiator for the ROP of lactide. nih.govnih.gov This initiation would result in a PLA chain with a terminal 3-(tritylthio)propanoic acid unit. Subsequent deprotection of the trityl group would yield a sulfur-functionalized polylactic acid. This approach allows for the introduction of a reactive thiol group at the chain end of the polymer. Such thiol-functionalized PLAs have potential applications in bioconjugation and the formation of self-assembled monolayers on gold surfaces. researchgate.net While the synthesis of functionalized PLA using a brominated analogue of lactic acid has been reported, the use of a thiol-containing initiator provides a direct route to thiol-functionalized polymers. scite.ai

Table 1: Potential Role of 2-Hydroxy-3-(tritylthio)propanoic acid in PLA Synthesis

| Feature | Role in PLA Synthesis | Potential Outcome |

|---|---|---|

| Hydroxyl Group | Acts as an initiator for the ring-opening polymerization of lactide. nih.govnih.gov | Forms a polylactic acid chain with the initiator at one end. |

| Trityl-Protected Thiol | Remains intact during polymerization. | A polylactic acid with a protected thiol group at the chain end. |

| Deprotection | Removal of the trityl group post-polymerization. | Yields a thiol-functionalized polylactic acid. |

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. cd-bioparticles.netmdpi.comyoutube.comyoutube.comnih.gov They are extensively studied for biomedical applications such as drug delivery and tissue engineering. nih.govnih.gov The properties of hydrogels are highly dependent on the crosslinking chemistry used to form the network. mdpi.comyoutube.comyoutube.comnih.gov

Thiol-containing molecules are valuable as crosslinkers in hydrogel formation. The thiol group can undergo various reactions, such as thiol-ene reactions or Michael additions, to form stable crosslinks. researchgate.netrsc.org A related compound, 3-(tritylthio)propanoic acid, has been utilized in the synthesis of hydrogel crosslinkers. sigmaaldrich.com The trityl group protects the thiol during initial synthesis steps, and it is later removed to allow the free thiol to participate in the crosslinking process. nih.gov This strategy allows for the controlled formation of hydrogels with specific mechanical properties and degradation profiles. Given the structural similarity, 2-Hydroxy-3-(tritylthio)propanoic acid could be similarly employed, with its additional hydroxyl group offering a further point for modification or interaction within the hydrogel network.

Contributions to Peptide Chemistry and Conformational Control

The modification of peptides to enhance their stability and control their conformation is a key area of medicinal chemistry. acs.orgacs.org

The introduction of non-standard amino acids and conformational constraints can lead to peptides with improved therapeutic properties. nih.govrsc.org The thiol group is particularly useful for creating cyclic peptides through macrocyclization. nih.govrsc.orgnih.gov This is often achieved by forming a thioether bridge between two parts of the peptide chain.

2-Hydroxy-3-(tritylthio)propanoic acid, after deprotection of the trityl group, can be used as a thiol-containing building block in peptide synthesis. ru.nl The revealed thiol can then be reacted with an appropriate functional group on another part of the peptide to form a cyclic structure. This cyclization can stabilize specific secondary structures, such as α-helices, which are often important for biological activity. nih.gov The hydroxy acid part of the molecule can mimic a serine or threonine residue, while also providing a point for further functionalization. The use of β-amino acids and other modified residues is a common strategy for modulating the conformational properties of peptides. acs.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Hydroxy-3-(tritylthio)propanoic acid |

| Polylactic acid |

Application of Trityl-Protected Cysteine Surrogates in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern bioorganic chemistry, enabling the efficient assembly of peptides. nih.gov A key aspect of SPPS is the use of protecting groups to prevent unwanted side reactions of trifunctional amino acids. Cysteine, with its reactive thiol side chain, requires robust protection. The trityl (Trt) group is a widely used acid-labile protecting group for the thiol of cysteine in Fmoc-based SPPS. csic.es Its bulkiness prevents side reactions, and it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. csic.es

While Fmoc-Cys(Trt)-OH is the standard building block, structurally related molecules like 2-Hydroxy-3-(tritylthio)propanoic acid offer potential as cysteine surrogates for introducing specific modifications into a peptide chain. The tritylthio moiety provides the same protective advantages as in standard trityl-protected cysteine. The hydroxy acid backbone, however, introduces a different functionality. This can be strategically employed to cap the N-terminus of a peptide or to be incorporated as a unique structural element within the peptide sequence.

The incorporation of such a surrogate would follow standard SPPS protocols. The carboxylic acid of 2-Hydroxy-3-(tritylthio)propanoic acid would be activated using common coupling reagents to react with the free amine of the growing peptide chain attached to the solid support.

Table 1: Common Thiol Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Notes |

| Trityl | Trt | TFA, scavengers | Commonly used, acid-labile. |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297) | Orthogonal to Trt, stable to TFA. |

| tert-Butyl | tBu | HF, TFMSA | Requires strong acid for removal. |

| 4-Methoxytrityl | Mmt | Dilute TFA | More acid-labile than Trt. |

This table illustrates the context in which the trityl group is a standard choice for thiol protection, a key feature of 2-Hydroxy-3-(tritylthio)propanoic acid.

Synthesis of Thiazole-Containing Peptides

Thiazole (B1198619) rings are important heterocyclic motifs found in numerous bioactive natural products and are considered valuable components in medicinal chemistry. mdpi.com The synthesis of thiazole-containing peptides often utilizes cysteine derivatives as key precursors. thieme.de A common method involves the condensation of a cysteine-containing peptide with a nitrile, followed by cyclization and oxidation to form the thiazole ring. thieme.de

2-Hydroxy-3-(tritylthio)propanoic acid can be envisioned as a precursor for a thiazole-containing building block. The synthesis would involve the deprotection of the trityl group to expose the free thiol. This resulting 2-hydroxy-3-mercaptopropanoic acid could then undergo established thiazole-forming reactions. For instance, a Hantzsch-type thiazole synthesis could be employed, where the thiol reacts with an α-haloketone or a related species, followed by cyclization to form the thiazole ring.

A potential synthetic route could involve:

Coupling of 2-Hydroxy-3-(tritylthio)propanoic acid to a resin or another molecule.

Deprotection of the trityl group to yield a free thiol.

Reaction with a suitable electrophile (e.g., an N-acylated α-bromo- or α-chloroacetamide) to form a thioether intermediate.

Intramolecular cyclization and dehydration to afford the thiazole ring.

This approach would allow for the incorporation of a thiazole moiety with a hydroxylated side chain, offering a unique structural variation for peptidomimetics and other complex molecules.

Facilitation of Novel Cross-Coupling Methodologies (e.g., Liebeskind–Srogl cross-coupling with related tritylthio-acids)

The Liebeskind–Srogl cross-coupling is a powerful carbon-carbon bond-forming reaction that couples thioesters with boronic acids under neutral conditions. wikipedia.org This reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). wikipedia.org The reaction is notable for its mild conditions and tolerance of a wide range of functional groups. youtube.com

While 2-Hydroxy-3-(tritylthio)propanoic acid is a thioether, it can be readily converted to a thioester. This thioester derivative could then participate in the Liebeskind–Srogl cross-coupling. The general mechanism involves the coordination of the copper(I) salt to the sulfur of the thioester, which facilitates the oxidative addition of the palladium(0) catalyst. Subsequent transmetalation with the boronic acid and reductive elimination yields the desired ketone product and regenerates the palladium catalyst. wikipedia.org

The use of a tritylthio-acid derivative in this reaction would allow for the synthesis of complex ketones bearing a hydroxyl group and a propanoic acid moiety. This methodology has been successfully applied in the total synthesis of several natural products. wikipedia.orgwikiwand.com

Table 2: Typical Conditions for Liebeskind-Srogl Cross-Coupling

| Component | Role | Typical Reagents/Conditions |

| Substrate | Thioester | Aryl or alkyl thioesters |

| Coupling Partner | Boronic Acid | Aryl, heteroaryl, or vinyl boronic acids |

| Catalyst | Palladium(0) source | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Co-catalyst | Copper(I) salt | Copper(I) thiophene-2-carboxylate (CuTC) |

| Solvent | Anhydrous, non-protic | THF, Dioxane |

| Temperature | Mild to moderate | Room temperature to 50 °C |

This table summarizes the key components and conditions for the Liebeskind–Srogl reaction, where derivatives of 2-Hydroxy-3-(tritylthio)propanoic acid could be employed.

Mechanistic Investigations and Stereochemical Control in Reactions

Stereochemical Integrity during Synthetic Transformations

The presence of a chiral center at the C2 position of 2-Hydroxy-3-(tritylthio)propanoic acid necessitates careful consideration of stereochemical integrity during synthetic transformations. The bulky trityl (triphenylmethyl) group plays a crucial role in influencing the stereochemical outcome of reactions involving this molecule.

Research on analogous systems, such as the stereoselective synthesis of (S)-thiolactic acid, has demonstrated that the use of a trityl thiol can be instrumental in achieving high enantioselectivity. elsevierpure.com In a related context, dynamic resolution of α-bromo esters with trityl thiol has been successfully employed for the asymmetric preparation of α-mercapto carboxylic acid derivatives, achieving high diastereomeric ratios. elsevierpure.com This suggests that the trityl group can act as a stereodirecting element, likely due to its significant steric hindrance, which can favor the approach of reagents from a specific face of the molecule.

While direct studies on the stereochemical integrity of reactions involving 2-Hydroxy-3-(tritylthio)propanoic acid are not extensively documented, the principles observed in similar systems can be extrapolated. For instance, in the synthesis of other chiral 2-hydroxy-3-substituted propanoic acids, stereocontrolled construction of stereocenters is often achieved using chiral auxiliaries or starting from a chiral pool of materials like Garner's aldehyde. elsevierpure.com The trityl group in 2-Hydroxy-3-(tritylthio)propanoic acid can be considered an intrinsic part of the substrate that influences the stereochemical course of a reaction, potentially obviating the need for external chiral auxiliaries in some cases.

The table below summarizes the stereochemical outcomes in related synthetic transformations, highlighting the influence of bulky substituents like the trityl group.

| Reaction | Chiral Substrate/Reagent | Key Stereocontrolling Element | Observed Stereoselectivity | Reference |

| Asymmetric preparation of α-mercapto carboxylic acid derivatives | α-bromo esters and trityl thiol | Trityl group | Up to 97:3 diastereomeric ratio | elsevierpure.com |

| Stereoselective synthesis of (2S,3R)- and (2S,3S)-ADHP | Garner's aldehyde | Chiral starting material | Stereocontrolled construction of stereocenters | elsevierpure.com |

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways and the nature of transition states is fundamental to predicting and controlling the outcomes of chemical reactions. For 2-Hydroxy-3-(tritylthio)propanoic acid, nucleophilic substitution and addition reactions are of primary interest. The large trityl group can be expected to exert a significant influence on the energy of transition states, favoring pathways that minimize steric interactions.

In related systems, such as the Michael addition of thiols to α,β-unsaturated carbonyl compounds, computational studies have shown that the reaction can proceed through a two-step mechanism involving the formation of a zwitterionic intermediate. nih.gov The initial deprotonation of the thiol is often a key step, and the subsequent nucleophilic attack is influenced by the electronic and steric properties of the reactants. nih.gov While 2-Hydroxy-3-(tritylthio)propanoic acid itself is not an α,β-unsaturated system, reactions at its carboxylic acid or hydroxyl group could be influenced by the neighboring tritylthio moiety.

The absence of specific data on azide (B81097) formation with this compound means that any discussion of a bimolecular transition state in this context remains speculative. However, it would be expected to follow the general principles of SN2 reactions, where the nucleophile (azide) attacks the carbon center from the side opposite to the leaving group, leading to an inversion of stereochemistry if the reaction occurs at the chiral center.

Application of Computational Chemistry in Reaction Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing reaction mechanisms and predicting stereochemical outcomes. For a molecule like 2-Hydroxy-3-(tritylthio)propanoic acid, DFT calculations can provide insights into ground-state conformations, transition state geometries and energies, and the influence of the bulky trityl group on reactivity.

Studies on related thiol systems have demonstrated the utility of DFT in understanding reaction kinetics and mechanisms. For instance, DFT calculations have been used to investigate the reactivity of allyl mercaptan and its derivatives, providing a comparative analysis of their antioxidant properties. nih.gov In the context of thiol-ene click reactions, DFT has been employed to study the effect of polar media on reaction kinetics and to rationalize the reactivities of the involved radicals. semanticscholar.org

The trityl group itself has been the subject of computational studies, which have highlighted its role in chirality transmission and its ability to act as a supramolecular protective group. nih.gov DFT calculations can be used to model the steric and electronic effects of the trityl group in 2-Hydroxy-3-(tritylthio)propanoic acid, helping to explain its influence on stereoselectivity. For example, by calculating the energies of different diastereomeric transition states, one could predict the favored reaction pathway.

A hypothetical DFT study on the nucleophilic substitution of a leaving group at the C2 position of a 2-hydroxy-3-(tritylthio)propanoate ester could involve the following steps:

Optimization of the ground state geometries of the reactants.

Locating the transition state structures for the approach of the nucleophile from both possible faces of the molecule.

Calculating the activation energies for both pathways.

The difference in activation energies would provide a quantitative measure of the expected stereoselectivity. The table below illustrates the kind of data that could be generated from such a computational study.

| Computational Method | System Studied | Key Finding | Reference |

| DFT (B3LYP/cc-pVQZ) | Allyl mercaptan and its derivatives | Comparative analysis of reactivity and antioxidant activity. nih.gov | nih.gov |

| DFT | Thiol-ene click reactions | Effect of polar media on reaction kinetics and radical reactivity. semanticscholar.org | semanticscholar.org |

| DFT | Trityl-containing alcohols | Chirality transmission from a stereogenic center to the trityl group. nih.gov | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Hydroxy-3-(tritylthio)propanoic acid. Both ¹H and ¹³C NMR spectra would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals would confirm the number of protons in each environment.

Trityl Group Protons: The fifteen protons of the three phenyl rings of the trityl group are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.

Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group is anticipated to resonate as a multiplet, likely a doublet of doublets, in the region of δ 4.0-4.5 ppm due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons (CH₂-S): The two protons of the methylene group adjacent to the sulfur atom are diastereotopic and would likely appear as distinct multiplets, or a complex multiplet, in the range of δ 2.8-3.5 ppm.

Hydroxyl and Carboxylic Acid Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is expected to be a broad singlet appearing significantly downfield, typically above δ 10.0 ppm. docbrown.info The hydroxyl proton would also likely be a broad singlet, with a chemical shift that can vary over a wide range.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Trityl (15H) | 7.2-7.5 | m |

| -CH(OH)- (1H) | 4.0-4.5 | dd |

| -CH₂S- (2H) | 2.8-3.5 | m |

| -COOH (1H) | >10.0 | br s |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of δ 170-180 ppm. docbrown.info

Trityl Carbons: The aromatic carbons of the trityl group would appear in the δ 125-145 ppm region, with the quaternary carbon directly attached to the sulfur atom appearing at the downfield end of this range. docbrown.info The central quaternary carbon of the trityl group would also have a characteristic shift.

Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the region of δ 65-75 ppm.

Methylene Carbon (C-S): The carbon of the methylene group attached to the sulfur atom would likely appear in the δ 30-40 ppm range.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170-180 |

| Trityl (aromatic) | 125-145 |

| Trityl (quaternary) | ~70-80 |

| -C(OH)- | 65-75 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-MS, LC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): In negative ion mode, ESI-MS would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ might be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.

A key fragmentation pathway would involve the loss of the trityl group, which is a stable carbocation. This would result in a significant fragment ion. Other expected fragmentations include the loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid function. docbrown.info

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M-H]⁻ | 377.1 |

| [M+H]⁺ | 379.1 |

| [M+Na]⁺ | 401.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-3-(tritylthio)propanoic acid would be characterized by the following absorption bands:

O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the carboxylic acid and the hydroxyl group. The broadness is due to hydrogen bonding. shout.educationdocbrown.info

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group should appear in the range of 1700-1725 cm⁻¹. docbrown.info

C-H Stretching: Absorptions for the C-H stretching of the aromatic rings of the trityl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching would appear in the 2850-3000 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibration of the secondary alcohol and the carboxylic acid would likely be found in the fingerprint region, between 1000 and 1300 cm⁻¹.

S-H Stretching: The absence of a peak around 2550-2600 cm⁻¹ would confirm that the sulfur is present as a thioether and not a free thiol.

C-S Stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less useful for definitive identification.

Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid & Alcohol) | 3500-2500 | Broad, Strong |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, Sharp |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

High-Resolution Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, LCMS, Silica (B1680970) Gel Chromatography)

Chromatographic methods are essential for the purification and purity assessment of 2-Hydroxy-3-(tritylthio)propanoic acid.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for analyzing the purity of the compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time would be influenced by the polarity of the molecule. Given its relatively nonpolar trityl group, a significant proportion of the organic solvent would be required for elution. UV detection at a wavelength where the phenyl rings of the trityl group absorb (around 260 nm) would be appropriate. Commercial sources for a related compound, 3-(Tritylthio)propionic acid, indicate a purity of ≥98% as determined by HPLC, suggesting this is a viable method for purity analysis. thomassci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide a powerful tool for analysis. It would allow for the separation of the target compound from any impurities, while simultaneously providing mass information for each component, aiding in their identification. pensoft.net This technique would be particularly useful for identifying any byproducts from the synthesis or degradation products.

Silica Gel Chromatography: For preparative purification, silica gel column chromatography would be a standard technique. Due to the presence of the polar carboxylic acid and hydroxyl groups, a moderately polar eluent system, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), would be employed. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Hydroxy-3-(tritylthio)propanoic acid |

| 3-(Tritylthio)propionic acid |

| Acetonitrile |

| Carbon dioxide |

| Diethyl ether |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

| Petroleum ether |

| Propanoic acid |

Emerging Research Avenues and Future Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Hydroxy-3-(tritylthio)propanoic acid typically involves the protection of the thiol group of 3-mercaptopropanoic acid with a trityl group, followed by hydroxylation at the C2 position. Current synthetic strategies often rely on conventional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more efficient and environmentally benign methodologies.

Green chemistry principles are central to this endeavor. Researchers are exploring the use of microwave-assisted synthesis to accelerate reaction times and improve yields in the preparation of related 3-(alkylthio)propanoic acids. This technique has the potential to be adapted for the synthesis of the trityl derivative, reducing energy consumption and potentially minimizing the use of hazardous solvents. Furthermore, the development of catalytic methods for the direct and selective hydroxylation of the C-H bond at the 2-position of 3-(tritylthio)propanoic acid would represent a significant advancement, eliminating the need for multi-step processes and reducing atom economy issues. The use of solid-supported reagents and catalysts, such as polymer-bound trityl chloride, can also facilitate easier purification and recycling of materials, contributing to a more sustainable synthetic protocol. sigmaaldrich.com

Exploration of New Applications in Functional Materials

The unique combination of a hydrophilic hydroxy-acid portion and a bulky, hydrophobic trityl-thioether tail makes 2-Hydroxy-3-(tritylthio)propanoic acid an intriguing candidate for the development of novel functional materials. The trityl group, known for its steric bulk, can be exploited in polymer design to create materials with specific morphologies and properties. sigmaaldrich.com

One promising area of research is the incorporation of this molecule into polymers. As a monomer, it could be used to synthesize polyesters or polyamides with pendant trityl-thio groups. These bulky side chains would influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. The thioether linkage also offers a site for potential post-polymerization modification.

Furthermore, the thiol group, once deprotected from the trityl group, has a strong affinity for gold and other noble metal surfaces. This property can be harnessed to create self-assembled monolayers (SAMs) on nanoparticles or surfaces. fengchengroup.com The hydroxyl and carboxylic acid groups would then be exposed on the surface of the SAM, providing sites for further functionalization or for controlling surface properties such as wettability and biocompatibility. The development of functionalized nanoparticles has applications in catalysis, sensing, and drug delivery. nih.gov

Investigation of Biological Interactions and Biochemical Pathways in vitro (e.g., interactions of the trityl-thio group with biomolecules)

The trityl group is widely used as a protecting group in the synthesis of peptides and oligonucleotides due to its stability under many conditions and its selective removal under acidic conditions. total-synthesis.comresearchgate.net The presence of the trityl-thio moiety in 2-Hydroxy-3-(tritylthio)propanoic acid suggests potential for interesting biological interactions. In vitro studies are crucial to elucidate these interactions and to explore potential therapeutic or diagnostic applications.

The bulky and lipophilic nature of the trityl group could facilitate the transport of the molecule across cell membranes. Once inside a cell, the thioether bond could potentially be cleaved, releasing 2-hydroxy-3-mercaptopropanoic acid. The free thiol could then interact with various biological molecules, such as proteins and enzymes, through the formation of disulfide bonds or by acting as a chelating agent for metal ions. It is known that some thiol-containing compounds can act as inhibitors of certain enzymes. wikipedia.org

Future research should focus on investigating the interaction of 2-Hydroxy-3-(tritylthio)propanoic acid with specific enzymes and receptors. For instance, studies could explore its effect on metallo-β-lactamases, which are involved in antibiotic resistance. mdpi.com Furthermore, understanding the metabolic fate of this compound within cells and its influence on biochemical pathways will be essential to assess its potential as a bioactive molecule. The trityl group itself might also confer specific biological activities, and this aspect warrants further investigation.

Potential in Supramolecular Chemistry and Nanomaterial Fabrication (e.g., hydrogen bonding for nanomaterials)

The molecular architecture of 2-Hydroxy-3-(tritylthio)propanoic acid, with its distinct functional groups, makes it a promising building block for supramolecular chemistry and the fabrication of nanomaterials. The carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, which are key interactions in the self-assembly of molecules into well-defined, higher-order structures. nih.govnih.gov

The self-assembly of this molecule could lead to the formation of various nanostructures, such as nanofibers, vesicles, or gels, depending on the conditions. The bulky trityl group would play a crucial role in directing the packing of the molecules, potentially leading to the formation of unique and complex architectures. The interplay between the hydrophilic hydrogen-bonding head and the hydrophobic trityl tail is a classic design principle for amphiphilic self-assembly. mdpi.com

Q & A

Q. What are the standard protocols for synthesizing 2-Hydroxy-3-(tritylthio)propanoic acid in laboratory settings?

Methodological Answer: Synthesis typically involves:

- Thiol Protection: Use trityl chloride to protect the thiol group during intermediate steps, ensuring regioselectivity .

- Hydroxy Acid Formation: Employ oxidation-reduction strategies (e.g., NaBH₄ for selective reduction or KMnO₄ for oxidation) to introduce the hydroxy and carboxylic acid groups .

- Purification: Utilize column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or NMR .

Safety Note: Follow GHS guidelines for handling irritants (e.g., wear gloves, eye protection) and work under fume hoods to avoid inhalation hazards .

Q. How should researchers characterize the stability of 2-Hydroxy-3-(tritylthio)propanoic acid under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity: Monitor pH-dependent stability using NMR or LC-MS after incubating the compound in buffers (pH 3–9) for 24–72 hours .

- Moisture Control: Use desiccants in storage containers and confirm stability via FTIR to detect hydrolysis of the tritylthio group .

Q. What biological roles or pathways are associated with structurally similar hydroxypropanoic acid derivatives?

Methodological Answer:

- Enzyme Interactions: Analogs like p-Hydroxyphenyllactic acid (2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) are studied as inhibitors of tyrosine metabolism enzymes, such as tyrosine hydroxylase .

- Biochemical Probes: Derivatives with nitro or methoxy substituents (e.g., 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid) are used to investigate oxidative stress pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for thiol-containing propanoic acid derivatives?

Methodological Answer:

- Data Triangulation: Compare hazard classifications from multiple databases (e.g., EU CLP, OSHA) and validate via in vitro assays (e.g., skin irritation tests on reconstructed epidermis models) .

- Contextual Analysis: Account for differences in impurity profiles or solvent residues (e.g., residual DMF) that may skew toxicity results .

- Expert Consensus: Refer to IUCLID or OECD guidelines to standardize classification criteria for dermal/ocular irritation .

Q. What strategies optimize the reaction yield of 2-Hydroxy-3-(tritylthio)propanoic acid in catalytic systems?

Methodological Answer:

- Catalyst Screening: Test palladium (Pd/C) or nickel catalysts for thiolation efficiency, balancing activity with selectivity .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group.

- Kinetic Monitoring: Employ in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How can computational methods predict the reactivity of 2-Hydroxy-3-(tritylthio)propanoic acid in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Model transition states for thiol-disulfide exchange reactions using Gaussian or ORCA software to predict regioselectivity .

- Molecular Docking: Simulate interactions with enzymatic active sites (e.g., cysteine proteases) to design targeted inhibitors .

- Machine Learning: Train models on PubChem data to predict solubility or reactivity under varying conditions .

Q. What advanced techniques address challenges in quantifying trace impurities in 2-Hydroxy-3-(tritylthio)propanoic acid?

Methodological Answer:

- LC-HRMS: Use high-resolution mass spectrometry with a C18 column to separate and identify impurities at ppm levels .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs as internal standards for accurate quantification via NMR .

- SPE Purification: Apply solid-phase extraction with mixed-mode sorbents to remove hydrophobic byproducts .

Q. How do researchers design multi-step syntheses incorporating 2-Hydroxy-3-(tritylthio)propanoic acid as a building block?

Methodological Answer:

- Orthogonal Protection: Combine tritylthio with tert-butyl or benzyl ester groups to enable sequential deprotection in peptide coupling reactions .

- Convergent Synthesis: Link the compound to aromatic moieties via Suzuki-Miyaura cross-coupling, optimizing Pd catalyst loading (1–5 mol%) .

- Scale-Up Considerations: Use flow chemistry to improve heat transfer and minimize thiol oxidation during large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.